7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is JAK1 , a member of the Janus kinase family . JAK1 plays a crucial role in signal transduction for various cytokines and growth factors, which are essential for cell growth, differentiation, and immune response .
Mode of Action
This compound interacts with JAK1, inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK1, it disrupts the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression .
Pharmacokinetics
The compound’s interaction with jak1 suggests it is able to reach its target within cells
Result of Action
The inhibition of JAK1 by this compound leads to a disruption in the JAK-STAT signaling pathway . This can result in altered gene expression and cellular responses, potentially leading to effects such as anti-inflammatory or anti-cancer activity .
Biochemical Analysis
Biochemical Properties
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of several key enzymes, including α-amylase and p21-activated kinase 4 (PAK4). The inhibition of α-amylase by this compound can be beneficial in managing diabetes by slowing down the breakdown of starch into glucose . Additionally, the compound’s interaction with PAK4, a kinase involved in cell growth and apoptosis, highlights its potential in cancer therapy . The nature of these interactions typically involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by inhibiting key kinases such as EGFR, Her2, VEGFR2, and CDK2 . This inhibition leads to cell cycle arrest and the activation of pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, its inhibition of PAK4 involves binding to the hinge region and β-sheets of the kinase, forming hydrogen bonds and electrostatic interactions . This binding disrupts the kinase’s activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival. Additionally, the compound’s ability to inhibit α-amylase is attributed to its binding to the enzyme’s active site, preventing the breakdown of starch into glucose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its inhibitory effects on enzymes and cancer cells over extended periods, although some reduction in potency may occur due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its therapeutic effects. Additionally, its impact on metabolic flux and metabolite levels has been studied, revealing alterations in glucose and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .
Industrial Production Methods
the principles of green chemistry are increasingly being applied to optimize the synthesis of such compounds, focusing on the use of non-hazardous and renewable solvents .
Chemical Reactions Analysis
Types of Reactions
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A pyrrolopyrimidine derivative used as a cyclin-dependent kinase inhibitor.
Gepotidacin: An antibacterial drug that inhibits DNA topoisomerase II.
Uniqueness
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile scaffold for drug development sets it apart from other similar compounds.
Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6(8(12)13)2-5-3-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQEXDWMSJOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=CN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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